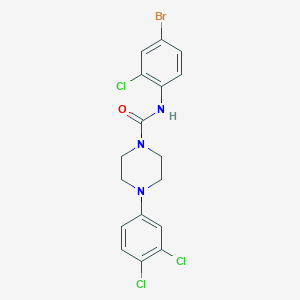

![molecular formula C22H18FNO4 B4583319 2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves catalytic acylation, Knoevenagel condensation reactions, or reactions with specific reagents to introduce functional groups, providing insights into potential synthesis pathways for our target compound. For example, Fa et al. (2015) described the synthesis of a fluorescent probe through catalytic acylation, which could be analogous to the synthesis steps for our target compound (Fa et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been detailed through techniques like X-ray diffraction, indicating a detailed understanding of molecular conformations and structural characteristics. Ashfaq et al. (2021) utilized SC-XRD techniques to confirm the structure of a synthesized compound, showing the importance of such analyses in understanding the compound's molecular framework (Ashfaq et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often feature Knoevenagel condensation, cyclization reactions, and interactions with specific reagents to achieve desired modifications. The research by Kumar et al. (2016) on ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate synthesis via Knoevenagel condensation highlights the chemical reactivity and potential pathways for modifying our target compound (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of chemically related compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Studies like that by Nayak et al. (2013), which explored the crystal and molecular structure of a related compound, provide valuable information on the physical characteristics that could be expected for 2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate (Nayak et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and handling of the compound. Research into related compounds, such as the work by Ferenc et al. (2017), which synthesized complexes with transition metal ions, can offer insights into the chemical behavior and reactivity of our target compound (Ferenc et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

A study by Fa et al. (2015) presents the synthesis of a fluorescent probe for β-amyloids, highlighting its potential in the molecular diagnosis of Alzheimer's disease. The probe exhibits high binding affinities toward Aβ(1–40) aggregates, demonstrating its application in neuroscience research and diagnosis (Fa et al., 2015).

Genetically Encoded Fluorescent Amino Acid

Research by Summerer et al. (2006) introduces a strategy for the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites, using a genetically encoded fluorescent amino acid. This method provides a powerful tool for studying protein structure, dynamics, and interactions, applicable in biochemistry and cell biology (Summerer et al., 2006).

Optical Resolution and Access to Optically Active Silicon Compounds

Kawachi et al. (1999) explore the optical resolution and epimerization of fluorosilane, offering a new access route to optically active silicon compounds. This research contributes to the field of organometallic chemistry and materials science, expanding the toolkit for synthesizing chiral silicon-based compounds (Kawachi et al., 1999).

Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques

A study by Shoghi-Jadid et al. (2002) uses a hydrophobic radiofluorinated derivative to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease, emphasizing its importance in medical research and neurology (Shoghi-Jadid et al., 2002).

Propiedades

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) 4-(4-fluoroanilino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO4/c23-18-7-9-19(10-8-18)24-21(26)11-12-22(27)28-14-20(25)17-6-5-15-3-1-2-4-16(15)13-17/h1-10,13H,11-12,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMABNWTCIUPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)

![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)